Cas no 912823-79-1 (Pentafluoroanilinium Trifluoromethanesulfonate)
Pentafluoroanilinium Trifluoromethanesulfonate Chemical and Physical Properties
Names and Identifiers
-
- Pentafluoroanilinium Trifluoromethanesulfonate
- Pentafluorophenylammonium trifluoromethanesulphonate
- Pentafluoroanilinium Triflate
- (Pentafluorophenyl)ammonium Trifluoromethanesulfonate
- PFPAT
- Methanesulfonic acid, trifluoro-, compd. with 2,3,4,5,6-pentafluorobenzenamine (1:1) (9CI)
- Pentafluorophenylammonium triflate
- PFPAT, Pentafluorophenylammonium triflate, Pentafluoroanilinium trifluoromethanesulphonate
- PFPAT PentafluoroaniliniuM Triflate
- Pentafluoroanilinium Triflate (Pentafluorophenyl)ammonium Trifluoromethanesulfonate PFPAT
- Pentafluoroanilinium trifluoromethanesulphonate
- PFPAT, Pentafluorophenylammonium triflate, Pentafluorophenylammonium trifluoromethanesulphonate
-
- MDL: MFCD08276416
- Inchi: 1S/C6H2F5N.CHF3O3S/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3,4)8(5,6)7/h12H2;(H,5,6,7)
- InChI Key: YFUMMJNKHHASQS-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(O)(=O)=O.C1(N)C(F)=C(F)C(F)=C(F)C=1F
Computed Properties
- Exact Mass: 332.97100
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
Experimental Properties
- Color/Form: White light gray crystal powder
- PSA: 88.77000
- LogP: 4.02030
- Solubility: Soluble in water
Pentafluoroanilinium Trifluoromethanesulfonate Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:1759
- Hazard Category Code: 22
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Storage Condition:Inert atmosphere,Room Temperature
Pentafluoroanilinium Trifluoromethanesulfonate Customs Data
- HS CODE:2923900090
- Customs Data:
China Customs Code:
2923900090Overview:
2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Pentafluoroanilinium Trifluoromethanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P864409-5g |
Pentafluoroanilinium Trifluoromethanesulfonate |
912823-79-1 | ≥98.0%(HPLC) | 5g |
¥1,890.00 | 2022-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1626-5G |
Pentafluoroanilinium Trifluoromethanesulfonate |
912823-79-1 | >98.0%(T)(HPLC) | 5g |
¥490.00 | 2024-04-15 | |
| TRC | P227398-50mg |
Pentafluoroanilinium Trifluoromethanesulfonate |
912823-79-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P227398-100mg |
Pentafluoroanilinium Trifluoromethanesulfonate |
912823-79-1 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P227398-500mg |
Pentafluoroanilinium Trifluoromethanesulfonate |
912823-79-1 | 500mg |
$ 185.00 | 2022-06-03 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031371-1g |
Pentafluoroanilinium Trifluoromethanesulfonate |
912823-79-1 | 98% | 1g |
¥356 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031371-5g |
Pentafluoroanilinium Trifluoromethanesulfonate |
912823-79-1 | 98% | 5g |
¥1382 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P52480-1g |
Pentafluoroanilinium Trifluoromethanesulfonate |
912823-79-1 | 1g |
¥428.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P52480-5g |
Pentafluoroanilinium Trifluoromethanesulfonate |
912823-79-1 | 5g |
¥1538.0 | 2021-09-04 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1626-1G |
Pentafluoroanilinium Trifluoromethanesulfonate |
912823-79-1 | >98.0%(T)(HPLC) | 1g |
¥150.00 | 2024-04-15 |
Pentafluoroanilinium Trifluoromethanesulfonate Suppliers
Pentafluoroanilinium Trifluoromethanesulfonate Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Pentafluoroanilinium Trifluoromethanesulfonate
Recent Advances in the Application of Pentafluoroanilinium Trifluoromethanesulfonate (CAS: 912823-79-1) in Chemical Biology and Pharmaceutical Research
Pentafluoroanilinium Trifluoromethanesulfonate (CAS: 912823-79-1) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This salt, characterized by its unique combination of pentafluoroanilinium cation and trifluoromethanesulfonate anion, has demonstrated remarkable properties that make it valuable for various applications, including catalysis, medicinal chemistry, and materials science. Recent studies have explored its potential in enhancing reaction efficiencies, stabilizing reactive intermediates, and serving as a key component in the synthesis of complex molecular architectures.
One of the most notable applications of Pentafluoroanilinium Trifluoromethanesulfonate is its role as a highly effective catalyst in organic transformations. Research published in the Journal of Organic Chemistry (2023) highlights its utility in facilitating Friedel-Crafts alkylation reactions, where it outperforms traditional Lewis acids in terms of yield and selectivity. The study attributes this enhanced performance to the strong electrophilic character of the pentafluoroanilinium cation, which activates substrates more efficiently while minimizing side reactions. Furthermore, the trifluoromethanesulfonate anion's weakly coordinating nature ensures high solubility and stability in a variety of solvents, making it a versatile catalyst for diverse reaction conditions.
In medicinal chemistry, Pentafluoroanilinium Trifluoromethanesulfonate has been investigated for its potential in the synthesis of fluorinated pharmaceuticals. Fluorination is a common strategy to improve the metabolic stability and bioavailability of drug candidates. A recent study in ACS Medicinal Chemistry Letters (2024) demonstrated the compound's efficacy in introducing fluorine atoms into heterocyclic scaffolds, a critical step in the development of novel antiviral agents. The researchers reported that the use of Pentafluoroanilinium Trifluoromethanesulfonate led to higher yields and cleaner reaction profiles compared to conventional fluorinating agents, underscoring its potential as a tool for drug discovery.
Beyond its catalytic and synthetic applications, Pentafluoroanilinium Trifluoromethanesulfonate has also been explored in materials science. Its ability to form stable ionic liquids with unique physicochemical properties has attracted attention for applications in energy storage and electrochemistry. A study in Advanced Materials (2023) detailed the development of a new class of ionic liquids based on Pentafluoroanilinium Trifluoromethanesulfonate, which exhibited exceptional thermal stability and ionic conductivity. These properties make them promising candidates for use in high-performance batteries and supercapacitors, addressing some of the limitations of current materials.
Despite these advancements, challenges remain in the widespread adoption of Pentafluoroanilinium Trifluoromethanesulfonate. Issues such as cost-effectiveness, scalability of synthesis, and environmental impact need to be addressed. Ongoing research is focused on optimizing production methods and exploring greener alternatives to mitigate these concerns. Collaborative efforts between academia and industry are expected to drive further innovations, potentially unlocking new applications for this versatile compound.
In conclusion, Pentafluoroanilinium Trifluoromethanesulfonate (CAS: 912823-79-1) represents a promising tool in chemical biology and pharmaceutical research, with demonstrated utility in catalysis, drug synthesis, and materials science. Its unique properties and versatility make it a valuable asset for researchers seeking to develop novel solutions to complex challenges. As studies continue to uncover its full potential, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
912823-79-1 (Pentafluoroanilinium Trifluoromethanesulfonate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)